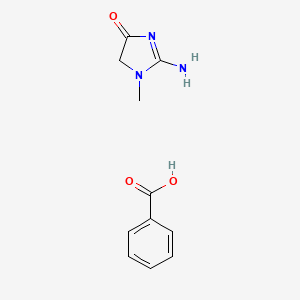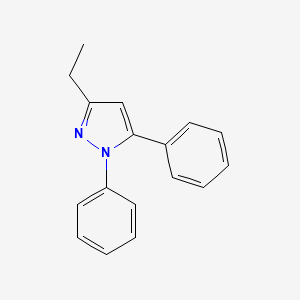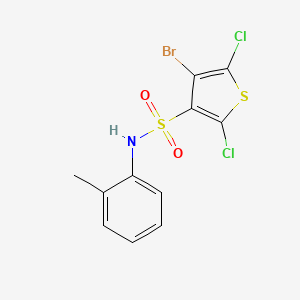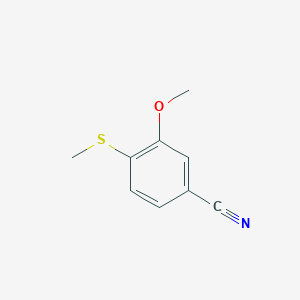
3-Methoxy-4-(methylsulfanyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C9H9NOS. It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to a benzonitrile core. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(methylsulfanyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzonitrile.
Methylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Thioether Formation: The methylsulfanyl group is introduced by reacting the intermediate with a thiol, such as methyl mercaptan, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(methylsulfanyl)benzonitrile involves its interaction with various molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The nitrile group can act as an electrophile, facilitating reactions with nucleophiles in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzonitrile: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
4-Methylbenzonitrile: Lacks the methoxy group, affecting its reactivity and applications.
3-Methoxy-4-methylbenzonitrile: Similar structure but without the sulfur atom, leading to different chemical properties.
Uniqueness
3-Methoxy-4-(methylsulfanyl)benzonitrile is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various complex molecules.
Propiedades
Número CAS |
918967-42-7 |
|---|---|
Fórmula molecular |
C9H9NOS |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
3-methoxy-4-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C9H9NOS/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-5H,1-2H3 |
Clave InChI |
BJGDXVHIRXTRCE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
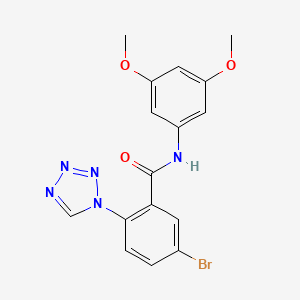
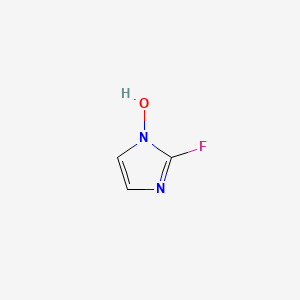



![2-[4-(Bromomethyl)-1H-pyrazol-1-yl]-5-nitropyridine](/img/structure/B15171947.png)

![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B15171971.png)
